

A Comprehensive Technical Guide on the Physicochemical Properties and Stability of Mequindox Powder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mequindox

Cat. No.: B078584

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties and stability profile of **Mequindox** powder. **Mequindox** (MEQ) is a synthetic quinoxaline-1,4-dioxide compound utilized as a broad-spectrum antibacterial agent, particularly in veterinary medicine. [1][2] A thorough understanding of its properties is critical for formulation development, quality control, and ensuring its safe and effective application.

Physicochemical Properties

Mequindox is a crystalline powder whose physical and chemical characteristics are foundational to its behavior in formulations and biological systems.

Chemical Identification

Property	Value	Reference
Chemical Name	1-(3-methyl-4-oxido-1-oxoquinoxalin-1-iium-2-yl)ethanone	[3]
Synonyms	2-Acetyl-3-methylquinoxalinediimidium-1,4-diolate, 3-Methyl-2-acetyl-N-1,4-dioxyquinoxaline	[4][5]
CAS Number	16915-79-0, 13297-17-1	[4][6]
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₃	[3][4][6]
Molecular Weight	218.21 g/mol	[3][4][6]

Physical and Chemical Characteristics

The key physicochemical data for **Mequindox** powder are summarized in the table below. These parameters influence its dissolution, absorption, and formulation strategies.

Property	Value	Notes
Melting Point	142 - 158 °C	Range reflects data from multiple sources, which may vary based on purity and analytical method. [4] [6] [7] [8]
Boiling Point	544.22 °C	This is a predicted value. [4] [8]
Solubility	<p>- DMSO: 100 mg/mL (with sonication)[9]</p> <p>- Slightly Soluble: Dichloromethane, Methanol (with heating)[7]</p> <p>- Formulations: ≥ 2.5 mg/mL in various solvent systems (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[9]</p>	Mequindox is sparingly soluble in many common solvents, often requiring co-solvents or heat to aid dissolution. [7] [9]
Polymorphism	<p>No specific polymorphic forms are detailed in the reviewed literature. However, polymorphism is a common characteristic of pharmaceutical powders and can significantly impact properties like solubility and stability.[10][11]</p> <p>Further characterization using techniques like XRD and DSC is recommended for specific batches.</p>	

Particle Size

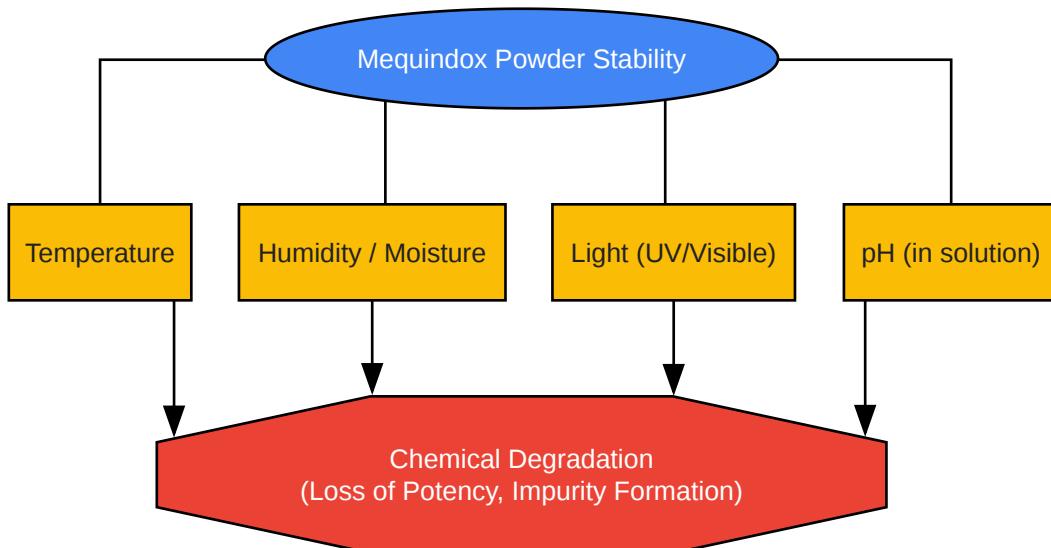
Data on particle size distribution is not readily available in the public literature. This property is critical for dissolution rates and bioavailability and should be determined experimentally for any formulation development.

Stability of Mequindox Powder

The stability of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Degradation can lead to loss of potency and the formation of potentially toxic impurities. The stability of **Mequindox** is influenced by several environmental factors.

Influence of Temperature

Elevated temperatures can accelerate the degradation of pharmaceutical compounds by increasing the rate of chemical reactions, as described by the Arrhenius equation.[\[12\]](#) While specific kinetic studies on **Mequindox** powder are not widely published, it is standard practice to store it in controlled temperature environments. One study confirmed that **Mequindox** mixed in animal feed was stable for up to two weeks at room temperature, as verified by HPLC analysis.[\[13\]](#) However, for long-term storage, cool conditions are advisable to minimize thermal degradation.[\[12\]](#)[\[14\]](#)[\[15\]](#)


Influence of Humidity

Moisture can act as a reactant in hydrolysis and can also facilitate degradative interactions between the API and excipients.[\[16\]](#)[\[17\]](#) High humidity can lead to the absorption of water by the powder, potentially causing physical changes like caking and altering chemical stability.[\[18\]](#)[\[19\]](#)[\[20\]](#) Therefore, **Mequindox** powder should be stored in well-sealed containers with protection from high humidity.

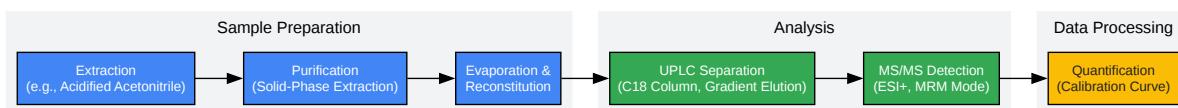
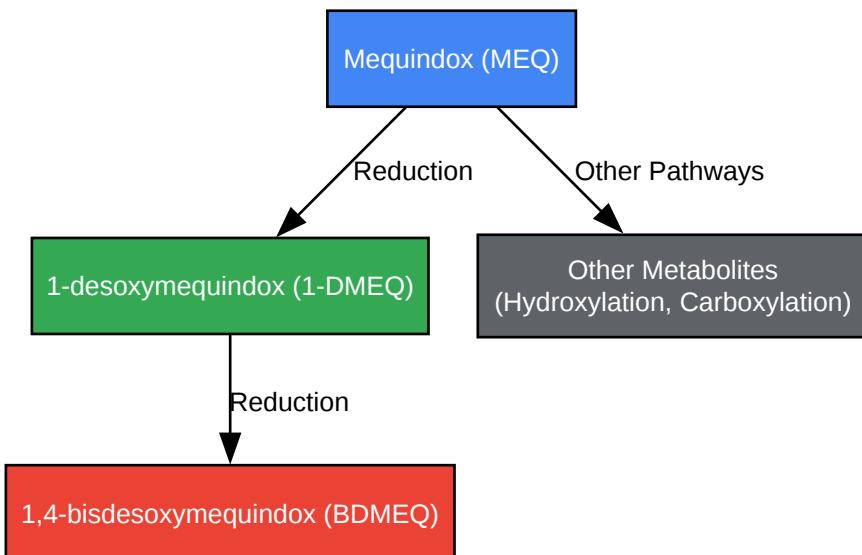
Photostability

Many pharmaceutical compounds are susceptible to degradation upon exposure to light, particularly UV radiation.[\[21\]](#) This can lead to the formation of photodegradation products,

which may reduce efficacy or introduce toxicity. Standard photostability testing, as outlined in ICH guideline Q1B, involves exposing the substance to a light source under controlled conditions and analyzing for any changes.[22][23][24] Such testing is necessary to determine if **Mequindox** requires light-resistant packaging.

[Click to download full resolution via product page](#)

Caption: Factors influencing the chemical stability of **Mequindox**.



Degradation Pathways and Metabolites

The toxicity and biological activity of **Mequindox** are closely linked to its metabolism and degradation.[25] The primary degradation pathway involves the reduction of the two N-oxide groups. This process can occur both chemically and metabolically *in vivo*.

Key metabolites and degradation products identified in various studies include:

- 1-desoxy**mequindox** (1-DMEQ): Resulting from the reduction of one N-oxide group.[26][27]
- 1,4-bisdesoxy**mequindox** (BDMEQ): Resulting from the reduction of both N-oxide groups. [26][27]
- Hydroxylated and Carboxylated Metabolites: Further metabolic transformations can occur, leading to a variety of other related compounds.[2][28]

These metabolites are crucial for risk assessment, as they may possess their own toxicological profiles.[\[13\]](#) Studies have shown that **Mequindox** and its metabolites can exhibit genotoxicity.[\[13\]\[29\]\[30\]\[31\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Analysis of mequindox and its two metabolites in swine liver by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Mequindox | C11H10N2O3 | CID 404291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mequidox | CAS 16915-79-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. MEQUINDOX [2-ACETYL-3-METHYLQUINOXALINEDIUM-1,4-DIOLATE] | 16915-79-0 [amp.chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. MEQUINDOX [m.chemicalbook.com]
- 8. labsolu.ca [labsolu.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Clinical consequences of polymorphic drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The genetic polymorphism of debrisoquine/sparteine metabolism-molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mequindox Induced Genotoxicity and Carcinogenicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 15. Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]
- 17. The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone: Two Fluid Nozzle vs. Three Fluid Nozzle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. scispace.com [scispace.com]
- 22. Photostability | SGS [sgs.com]
- 23. database.ich.org [database.ich.org]
- 24. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. researchgate.net [researchgate.net]

- 26. Analysis of mequindox and its two metabolites in swine liver by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 27. Analysis of mequindox and its two metabolites in swine liver by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. Mequindox induces apoptosis, DNA damage, and carcinogenicity in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Genotoxicity evaluation of Mequindox in different short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Mequindox Induced Genotoxicity and Carcinogenicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide on the Physicochemical Properties and Stability of Mequindox Powder]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078584#physicochemical-properties-and-stability-of-mequindox-powder>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

